molecular formula C14H19FN2O3 B2722601 N1-(2-(3-fluorophenyl)-2-methoxyethyl)-N2-isopropyloxalamide CAS No. 1795455-32-1

N1-(2-(3-fluorophenyl)-2-methoxyethyl)-N2-isopropyloxalamide

Cat. No.: B2722601
CAS No.: 1795455-32-1
M. Wt: 282.315
InChI Key: IHPZCXMZDDABBX-UHFFFAOYSA-N
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Description

N1-(2-(3-fluorophenyl)-2-methoxyethyl)-N2-isopropyloxalamide is a synthetic organic compound characterized by the presence of a fluorophenyl group, a methoxyethyl chain, and an isopropyloxalamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(3-fluorophenyl)-2-methoxyethyl)-N2-isopropyloxalamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the Fluorophenyl Intermediate: The initial step involves the preparation of a 3-fluorophenyl intermediate through electrophilic aromatic substitution reactions.

    Methoxyethyl Chain Addition:

    Oxalamide Formation: The final step involves the coupling of the fluorophenyl-methoxyethyl intermediate with isopropyloxalamide under appropriate conditions, such as the use of coupling agents like carbodiimides.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N1-(2-(3-fluorophenyl)-2-methoxyethyl)-N2-isopropyloxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like sodium methoxide and potassium tert-butoxide can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the fluorophenyl ring.

Scientific Research Applications

N1-(2-(3-fluorophenyl)-2-methoxyethyl)-N2-isopropyloxalamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: The compound is used in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N1-(2-(3-fluorophenyl)-2-methoxyethyl)-N2-isopropyloxalamide involves its interaction with specific molecular targets. The fluorophenyl group can interact with biological receptors, while the methoxyethyl chain and isopropyloxalamide moiety contribute to the compound’s overall activity. The exact pathways and targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    3-fluorophenyl derivatives: Compounds with similar fluorophenyl groups.

    Methoxyethyl derivatives: Compounds with methoxyethyl chains.

    Isopropyloxalamide derivatives: Compounds with isopropyloxalamide moieties.

Uniqueness

N1-(2-(3-fluorophenyl)-2-methoxyethyl)-N2-isopropyloxalamide is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[2-(3-fluorophenyl)-2-methoxyethyl]-N'-propan-2-yloxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19FN2O3/c1-9(2)17-14(19)13(18)16-8-12(20-3)10-5-4-6-11(15)7-10/h4-7,9,12H,8H2,1-3H3,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHPZCXMZDDABBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C(=O)NCC(C1=CC(=CC=C1)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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